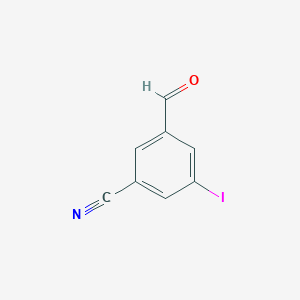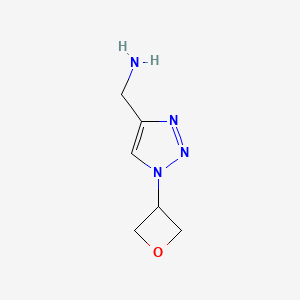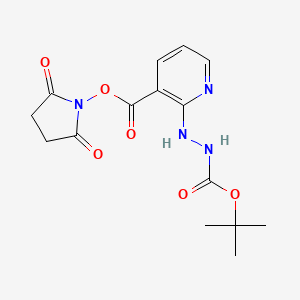![molecular formula C19H17BrCl2FN3O B13648716 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole core, and multiple halogen substituents
Méthodes De Préparation
The synthesis of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the benzimidazole ring using reagents like N-chlorosuccinimide (NCS).
Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the benzimidazole core via nucleophilic substitution.
Introduction of the 4-Bromo-2-fluorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-bromo-2-fluorobenzyl chloride under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzimidazole ring.
Common reagents used in these reactions include N-chlorosuccinimide (NCS), lithium aluminum hydride (LAH), and sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Modulate Receptors: The compound can modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Affect Signaling Pathways: It influences key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound shares the 4-bromo-2-fluorobenzyl group but lacks the benzimidazole core.
N-Boc-piperidine-4-carbonitrile: This compound contains a piperidine ring but differs in its substituents and overall structure.
2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: This compound is a potent dual AChE/GSK3β inhibitor and has a different core structure compared to the benzimidazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H17BrCl2FN3O |
|---|---|
Poids moléculaire |
473.2 g/mol |
Nom IUPAC |
3-[1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-yl]-5,6-dichloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C19H17BrCl2FN3O/c20-12-2-1-11(16(23)7-12)10-25-5-3-13(4-6-25)26-18-9-15(22)14(21)8-17(18)24-19(26)27/h1-2,7-9,13H,3-6,10H2,(H,24,27) |
Clé InChI |
FOIPWNCFVUKDPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=C(C=C(C=C4)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)




![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)



![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
